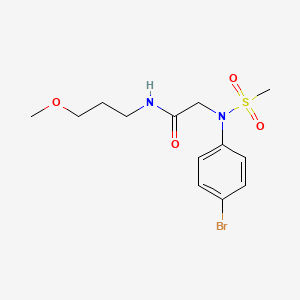
N~2~-(4-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPPM and is known for its ability to modulate certain biochemical pathways in the body.
作用機序
BPPM works by modulating the activity of certain enzymes in the body. Specifically, BPPM inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. By inhibiting DPP-IV, BPPM can improve glucose tolerance and reduce insulin resistance.
Biochemical and Physiological Effects:
BPPM has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, BPPM has also been shown to improve glucose tolerance, reduce insulin resistance, and improve lipid metabolism. BPPM has also been shown to have a protective effect on the liver, making it a potential candidate for the treatment of liver diseases.
実験室実験の利点と制限
One of the major advantages of BPPM is its ability to modulate specific biochemical pathways in the body. This makes it a valuable tool for scientists studying these pathways and their role in disease. However, one of the limitations of BPPM is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are a number of potential future directions for research on BPPM. One area of interest is the development of new drugs based on the structure of BPPM. Another potential direction is the study of the effects of BPPM on other biochemical pathways in the body. Finally, there is also interest in exploring the potential use of BPPM in the treatment of other diseases, such as neurodegenerative diseases.
合成法
BPPM can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N-(4-bromophenyl)glycine with 3-methoxypropylamine and methylsulfonyl chloride. The resulting compound is then purified using various chromatography techniques to obtain pure BPPM.
科学的研究の応用
BPPM has been extensively studied for its potential applications in scientific research. One of the most promising applications of BPPM is in the field of cancer research. Studies have shown that BPPM can inhibit the growth of cancer cells by modulating certain biochemical pathways. BPPM has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-20-9-3-8-15-13(17)10-16(21(2,18)19)12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSRABRTNNZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

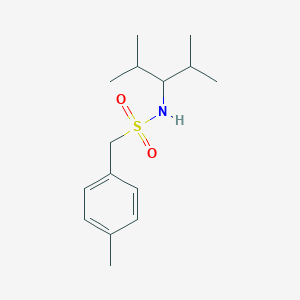
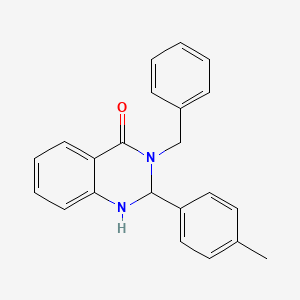
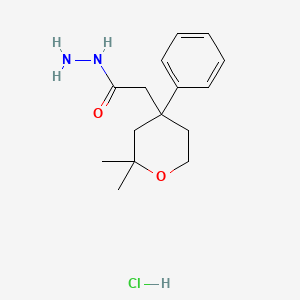
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-benzylmalonamide](/img/structure/B5223544.png)
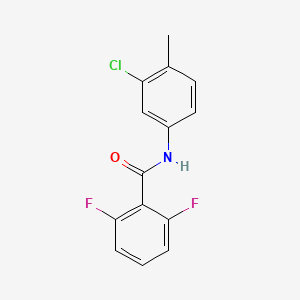
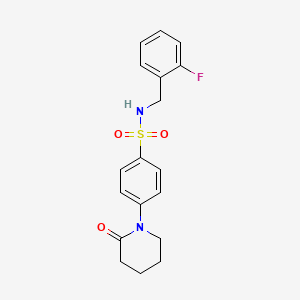
![2-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5223557.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(phenylsulfonyl)hydrazino]acetamide](/img/structure/B5223565.png)
![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)
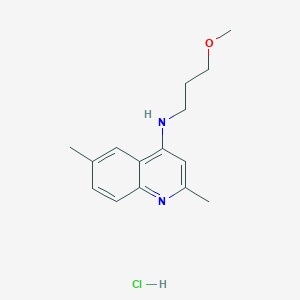
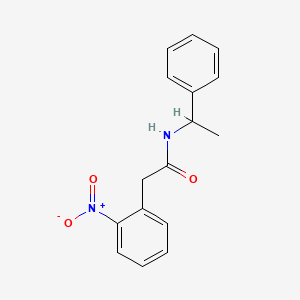
![4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5223600.png)

![2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5223619.png)